2-(Bromomethyl)-6-methoxybenzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-6-methoxybenzo[d]oxazole is a heterocyclic compound with the molecular formula C9H8BrNO2. It is characterized by a benzoxazole ring substituted with a bromomethyl group at the 2-position and a methoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methoxybenzo[d]oxazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 6-methoxybenzo[d]oxazole with bromomethylating agents such as bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes the formation of by-products and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted benzoxazoles.
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazoles with various functional groups.
Oxidation: Oxazole derivatives with higher oxidation states.
Reduction: Reduced benzoxazole derivatives with methyl or other alkyl groups.
Scientific Research Applications
2-(Bromomethyl)-6-methoxybenzo[d]oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methoxybenzo[d]oxazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzo[d]oxazole: Lacks the methoxy group at the 6-position, resulting in different reactivity and properties.
6-Methoxybenzo[d]oxazole: Lacks the bromomethyl group, affecting its ability to undergo nucleophilic substitution reactions.
2-(Chloromethyl)-6-methoxybenzo[d]oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
2-(Bromomethyl)-6-methoxybenzo[d]oxazole is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the methoxy group can influence the compound’s electronic properties and interactions with biological targets .
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-(bromomethyl)-6-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO2/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3 |
InChI Key |
SDHZPRVFCGHOJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)CBr |
Origin of Product |
United States |
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